3-(Pentyloxy)azetidine

Lipophilicity LogP Drug-likeness

For CNS drug discovery programs, optimizing lipophilicity is critical. 3-(Pentyloxy)azetidine (LogP 1.42) provides a balanced, sp³-rich scaffold for bioisostere replacement, enhancing metabolic stability and BBB penetration. - Supply Chain: Available in 98% purity as the free base; continuous flow methodologies enable reliable multi-gram scale-up. - Application Value: Directly replaces flat aromatic systems (pyridine, piperidine) with saturated, three-dimensional alternatives to improve drug-likeness and reduce off-target effects.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 1220021-55-5
Cat. No. B1439876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pentyloxy)azetidine
CAS1220021-55-5
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCCCCOC1CNC1
InChIInChI=1S/C8H17NO/c1-2-3-4-5-10-8-6-9-7-8/h8-9H,2-7H2,1H3
InChIKeyREUQEQNBHSQJJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pentyloxy)azetidine: Chemical Identity & Physicochemical Baseline


3-(Pentyloxy)azetidine (CAS 1220021-55-5) is a saturated four-membered nitrogen-containing heterocycle bearing an n-pentyloxy substituent at the C3 position . The compound has a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g/mol . As a member of the azetidine class, it exhibits the characteristic ring strain (approximately 25-26 kcal/mol for the parent azetidine) and conformational rigidity that render such scaffolds valuable in medicinal chemistry as bioisosteres and sp³-rich building blocks [1]. Commercially, the free base is available at 98% purity with a calculated LogP of 1.42, and its hydrochloride salt (CAS 1309207-29-1) is offered at 95-97% purity with a molecular weight of 179.69 g/mol .

Scaffold
3-pentyloxyazetidine for sp³-rich bioisostere design and heterocycle replacement.
Available forms
Free base and hydrochloride salt for synthetic route flexibility.
Lipophilicity
Pentyloxy substituent enables LogP tuning for membrane permeability studies.

Why Substitution with Other 3-Alkoxyazetidines Fails


Within the 3-alkoxyazetidine series, the length and branching of the alkoxy substituent directly dictate the compound's lipophilicity, which is a critical determinant of membrane permeability, metabolic stability, and target engagement in drug discovery programs [1]. Even minor modifications—such as shortening the chain from pentyloxy to butoxy, ethoxy, or methoxy—can shift LogP values by a full unit or more, altering partitioning behavior and potentially invalidating established structure-activity relationships (SAR) or lead optimization data [1]. Furthermore, the N-protection status (free base vs. Boc-protected vs. hydrochloride salt) profoundly affects synthetic utility in downstream reactions, making substitution without careful physicochemical verification a direct risk to experimental reproducibility and project timelines .

Alkoxy chain length
Target
3-(Pentyloxy)azetidine
Shorter alkoxy (butoxy, ethoxy, methoxy)
Shifts LogP by a unit or more; may disrupt established SAR and partitioning behavior.
N-protection status
Free base / HCl salt
Directly available for nucleophilic reactions.
Boc-protected analog
Requires deprotection; alters synthetic compatibility and may block downstream routes.

Quantitative Differentiators: Evidence-Based Selection


Lipophilicity (LogP) vs. 3-Methoxyazetidine

The lipophilicity of 3-(Pentyloxy)azetidine is substantially higher than that of the shorter-chain 3-methoxy analog, which directly impacts its suitability for targets requiring increased membrane permeability or hydrophobic binding pocket interactions . The pentyloxy derivative exhibits a calculated LogP of 1.42 (or 1.17 depending on computational method), whereas the 1-Boc-protected 3-methoxy analog has a lower predicted LogP of approximately 1.06 [1].

LogP vs methoxy
Reported
Pentyloxy LogP ~1.42
Methoxy LogP ~1.06
Δ ≈ +0.10 to +0.36
Supports lipophilicity tuning for membrane permeability.
Computational prediction; confirm experimentally.
Lipophilicity LogP Drug-likeness Membrane Permeability

Free Base vs. Hydrochloride Salt: Purity & Form

3-(Pentyloxy)azetidine is commercially available as both the free base (98% purity) and the hydrochloride salt (95-97% purity), offering procurement flexibility depending on downstream synthetic requirements . The free base (MW 143.23 g/mol) is suitable for reactions requiring a nucleophilic secondary amine, while the hydrochloride salt (MW 179.69 g/mol) provides enhanced stability during storage and handling, and can be readily converted to the free base in situ .

Form purity
Specification review
Free base ≥98%
HCl salt 95–97%
Procurement flexibility for synthetic route selection.
Supplier specifications; lot-specific review advised.
Purity Salt Form Synthetic Intermediate Procurement

Scalability via Continuous Flow Synthesis

3-Substituted azetidines, including the pentyloxy derivative, can be synthesized via continuous flow methodologies that offer significant advantages over traditional batch processes in terms of safety, reproducibility, and scalability [1]. The continuous flow approach, which utilizes a common lithiated precursor for both 2-substituted azetines and 3-substituted azetidines, has been demonstrated at multi-gram scale, addressing the historical challenge of accessing functionalized azetidines due to ring strain [1].

Scalable synthesis
Class-level
Continuous flow multi-gram production for 3-substituted azetidines.
Supports scale-up feasibility for preclinical supply.
Class-level inference; confirm for specific derivative.
Continuous Flow Synthesis Scalability Process Chemistry 3-Substituted Azetidines

High-Value Applications in Research & Drug Discovery


CNS Lead Optimization: Tuning Lipophilicity

In CNS drug discovery, optimizing a lead compound's lipophilicity (LogP) is critical for achieving adequate blood-brain barrier (BBB) penetration while avoiding excessive LogP that can lead to promiscuity or hERG liability. 3-(Pentyloxy)azetidine, with its measured LogP of 1.42, provides a balanced, moderately lipophilic building block that can be incorporated to fine-tune the physicochemical profile of CNS-targeted candidates [1]. This value falls within the optimal CNS drug space (LogP typically 1-4), making it a more suitable choice than lower LogP alkoxyazetidines for scaffolds requiring increased passive permeability [1].

sp³-Rich Bioisosteres for Heterocycle Replacement

Azetidines are established bioisosteres for pyridine, piperidine, and pyrrolidine rings, offering increased three-dimensionality and a higher fraction of sp³-hybridized carbons (Fsp³) which correlates with improved metabolic stability and reduced off-target effects [1]. 3-(Pentyloxy)azetidine serves as a versatile starting material for constructing such sp³-rich scaffolds, and its availability as both the free base and hydrochloride salt facilitates integration into diverse synthetic sequences . This application is particularly valuable in medicinal chemistry programs seeking to replace flat, aromatic systems with saturated alternatives to enhance drug-likeness [1].

Scalable Process Chemistry for Preclinical Supply

For drug discovery programs that have identified an azetidine-containing lead series, the ability to reliably scale up synthesis is a critical milestone. The demonstration that 3-substituted azetidines can be prepared via continuous flow methodologies at multi-gram scale provides a clear pathway for procuring larger quantities of 3-(Pentyloxy)azetidine and its derivatives for preclinical toxicology and formulation studies [2]. This scalability advantage, supported by published flow chemistry protocols, reduces the risk of supply chain disruption as projects advance toward development [2].

Application
Selection Property
Validation Focus
CNS lead optimization (lipophilicity tuning)
Reported lipophilicity profile supports CNS drug-like space.
Blood-brain barrier permeability model compatibility.
sp³-rich bioisostere replacement
Azetidine scaffold with pentyloxy substituent for heterocycle substitution.
Metabolic stability and off-target screening.
Preclinical synthetic scale-up
Continuous flow synthesis feasibility for 3-substituted azetidines.
Multi-gram supply protocol validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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